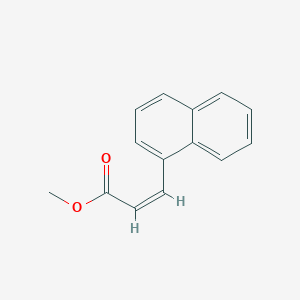

methyl (Z)-3-(1-naphthyl)-2-propenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-naphthalen-1-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGYPDQJVYJTLM-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemical & Functional Analysis: Methyl 3-(1-naphthyl)acrylate Isomers

An In-Depth Technical Guide for Drug Development & Materials Science

Executive Summary

Methyl 3-(1-naphthyl)acrylate represents a critical scaffold in the study of photomechanical materials and pharmacophores. While the thermodynamic trans-isomer (E) is the standard synthetic product used in cross-coupling chemistries, the high-energy cis-isomer (Z) offers unique value as a photo-switchable unit in photopharmacology. This guide provides a rigorous technical comparison of these stereoisomers, detailing their synthesis, spectroscopic differentiation, and functional reactivity.

Part 1: Structural & Thermodynamic Fundamentals

The core distinction between the isomers lies in the spatial arrangement of the naphthyl and ester groups across the C=C double bond. This stereochemistry dictates their electronic conjugation and steric stability.

| Feature | Trans-Isomer ( | Cis-Isomer ( |

| Thermodynamics | Stable (Global Minimum) | Metastable (High Energy) |

| Steric Strain | Minimal (Planar conjugation) | High (Naphthyl/Ester clash) |

| Conjugation | Extended | Disrupted (Twisted) |

| Dipole Moment | Generally lower | Generally higher |

| Primary Access | Chemical Synthesis (Heck/Knoevenagel) | Photochemical Isomerization |

Steric & Electronic Implications

In the trans-configuration, the naphthyl ring and the carbonyl system can achieve near-planarity, maximizing orbital overlap. In the cis-isomer, the peri-hydrogen of the naphthalene ring sterically interferes with the methyl ester group. This forces the molecule to twist out of planarity, breaking conjugation and raising the ground-state energy. This "pre-loaded" steric energy is the driving force behind the thermal relaxation of cis back to trans in the dark.

Part 2: Spectroscopic Characterization (Self-Validating Protocols)

Distinguishing these isomers requires precise analytical techniques. The most reliable method is

Nuclear Magnetic Resonance ( H NMR)

The vinylic protons (

-

Coupling Constants (

): According to the Karplus equation, protons with a dihedral angle of 180° (trans) exhibit a larger scalar coupling than those at 0° (cis).[1] -

Chemical Shift (

): The cis-isomer's vinylic protons are often shielded (shifted upfield) due to the anisotropic effect of the twisted naphthyl ring.

Diagnostic Data Table:

| Parameter | Trans-Methyl 3-(1-naphthyl)acrylate | Cis-Methyl 3-(1-naphthyl)acrylate |

| Vinylic Coupling ( | 15.5 – 16.0 Hz (Diagnostic) | 10.0 – 12.0 Hz (Diagnostic) |

| ~8.5 ppm (Deshielded) | ~7.0 - 7.5 ppm (Shielded) | |

| ~6.5 ppm | ~6.0 ppm |

UV-Vis Spectroscopy[4][5]

-

Trans: Shows a red-shifted

with a higher extinction coefficient ( -

Cis: Shows a blue-shifted

(hypsochromic shift) and lower intensity (hypochromic effect) due to the loss of planarity.

Part 3: Experimental Protocols

Protocol A: Synthesis of trans-Methyl 3-(1-naphthyl)acrylate (Heck Coupling)

Causality: The Heck reaction is chosen over Knoevenagel condensation for its modularity and high stereoselectivity for the trans product.

Reagents:

-

1-Iodonaphthalene (1.0 equiv)

-

Methyl acrylate (1.5 equiv)

-

Pd(OAc)

(2-5 mol%) -

Ligand: Tri-o-tolylphosphine (P(o-tol)

) or PPh -

Base: Et

N or K -

Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

-

Charge: In a flame-dried Schlenk flask, combine 1-iodonaphthalene, Pd(OAc)

, and Phosphine ligand under Argon. -

Solvate: Add anhydrous DMF. Degas the solution (freeze-pump-thaw or sparging) to prevent Pd oxidation.

-

Initiate: Add Et

N and Methyl Acrylate via syringe. -

React: Heat to 80-100°C for 12-24 hours. Monitor via TLC (Hexane/EtOAc).[2]

-

Workup: Dilute with Et

O, wash with water (to remove DMF) and brine. Dry over MgSO -

Purification: Flash chromatography on silica gel. The trans-isomer elutes as the major product.

Protocol B: Photochemical Generation of the cis-Isomer

Causality: Direct synthesis of the cis-isomer is difficult.[3] Photoisomerization creates a Photostationary State (PSS) mixture, requiring separation.

Workflow:

-

Solvate: Dissolve pure trans-isomer in dilute acetonitrile or methanol (

M). High concentration promotes [2+2] photodimerization, which must be avoided. -

Irradiate: Expose the solution to UV light (300–365 nm) using a Rayonet reactor or high-pressure Hg lamp.

-

Monitor: Track conversion via UV-Vis (loss of red-shifted peak) or HPLC.

-

Isolate: Evaporate solvent in vacuo at low temperature (< 30°C) to prevent thermal reversion.

-

Purify: Separate cis from trans using preparative HPLC or radial chromatography (keep dark/cold).

Part 4: Mechanism & Visualizations

Photoisomerization Cycle

The transition from trans to cis occurs via an excited singlet state (

Figure 1: Mechanism of photoisomerization showing the excitation and relaxation pathways.

Experimental Workflow: Synthesis to Isolation

Figure 2: Step-by-step experimental workflow for accessing both isomeric forms.

Part 5: Applications in Drug Discovery & Materials

Photopharmacology (Molecular Switches)

Naphthyl acrylates serve as excellent models for "caged" bioactivity. The trans-isomer is often planar enough to intercalate into DNA or bind active sites (e.g., kinase inhibitors). Upon irradiation, the conversion to the bulky, non-planar cis-isomer can sterically disrupt this binding, effectively turning the drug "off" (or "on," depending on design).

Photomechanical Crystals

Recent studies have shown that crystals of naphthyl acrylic acid derivatives undergo macroscopic shape changes (bending or shattering) upon irradiation.[4] This is driven by the collective isomerization or [2+2] cycloaddition within the crystal lattice, converting light energy directly into mechanical work.

References

-

MDPI. (2024). Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid Stimulated by Solid-State [2 + 2] Photocycloaddition. Retrieved from [Link]

-

MedCrave. (2019).[2] An efficient metal-ligand catalyzed Heck-type reaction for β,β-double arylation of acrylates. Retrieved from [Link]

-

PubChem. (2025).[5] 3-(1-Naphthyl)acrylic acid | C13H10O2.[5] Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

Sources

The Definitive Technical Guide to Methyl (Z)-3-(naphthalen-1-yl)acrylate: Synthesis, Isomerization, and Characterization

Executive Summary & CAS Registry Landscape

In the realm of photochemistry and advanced materials science, naphthylacrylate derivatives serve as critical building blocks for photo-crosslinkable polymers and pharmaceutical intermediates. When researchers search for the Chemical Abstracts Service (CAS) number for methyl (Z)-3-(naphthalen-1-yl)acrylate (also known as methyl (Z)-3-(1-naphthyl)acrylate), they often encounter a fragmented registry landscape.

Because the (Z)-isomer (cis) is thermodynamically less stable than its (E)-isomer (trans) counterpart due to severe steric hindrance between the bulky naphthyl ring and the ester moiety, it is rarely sold as a standalone commercial reagent. Instead, it is typically generated in situ via photochemical isomerization [1].

The CAS registry numbers associated with this molecular framework are:

-

CAS 22837-81-6 : Methyl (E)-3-(naphthalen-1-yl)acrylate (The stable trans-isomer)[2].

-

CAS 74086-96-7 : Methyl 3-(naphthalen-1-yl)acrylate (Stereochemistry unspecified) [3].

-

CAS 13026-12-5 : 3-(1-Naphthyl)acrylic acid (The parent acid) [4].

This whitepaper provides a comprehensive, self-validating protocol for synthesizing the stable (E)-isomer and subsequently converting it to the target (Z)-isomer using controlled UV irradiation.

Chemical Identity & Physical Properties

To facilitate analytical tracking during synthesis, the quantitative data for the isomers are summarized below. The primary differentiator between the two isomers is their spatial geometry, which directly impacts their dipole moments, retention times in chromatography, and NMR coupling constants.

| Property | Methyl (E)-3-(naphthalen-1-yl)acrylate | Methyl (Z)-3-(naphthalen-1-yl)acrylate |

| CAS Number | 22837-81-6 | Not distinctly cataloged (Use 74086-96-7) |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol | 212.25 g/mol |

| Thermodynamic Stability | High (Conjugated, planar) | Low (Steric clash forces out-of-plane twist) |

| ¹H-NMR Alkene Coupling ( | ||

| Synthesis Route | Pd-Catalyzed Heck Coupling | Photochemical E |

Mechanistic Pathways & Experimental Workflows

The synthesis of the (Z)-isomer requires a two-stage approach. First, a palladium-catalyzed Mizoroki-Heck cross-coupling establishes the carbon-carbon double bond. The mechanism of the Heck reaction inherently favors the (E)-alkene due to the requirement for a syn-insertion followed by a syn-

To access the (Z)-isomer, the (E)-isomer must be subjected to UV irradiation. The absorption of a photon promotes the molecule to an excited singlet or triplet state (

Workflow for the synthesis and isolation of methyl (Z)-3-(naphthalen-1-yl)acrylate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl (E)-3-(naphthalen-1-yl)acrylate

Causality Note: Palladium(II) acetate is used as a precatalyst. It is reduced in situ to the active Pd(0) species. Anhydrous DMF is selected as the solvent because its high boiling point accommodates the activation energy required for the oxidative addition of the electron-rich 1-bromonaphthalene.

-

Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under argon.

-

Reagent Loading: Add 1-bromonaphthalene (1.0 equiv, 5.0 mmol), palladium(II) acetate (0.05 equiv, 0.25 mmol), and anhydrous potassium carbonate (2.0 equiv, 10.0 mmol).

-

Solvent & Olefin Addition: Inject 15 mL of anhydrous DMF, followed by methyl acrylate (1.5 equiv, 7.5 mmol) via syringe.

-

Reaction: Seal the flask and heat the mixture to 110 °C in an oil bath for 12 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with distilled water (3 × 30 mL) and brine (30 mL) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure (E)-isomer.

Protocol B: Photochemical Isomerization to the (Z)-Isomer

Causality Note: The irradiation wavelength must overlap with the

-

Solution Preparation: Dissolve the purified methyl (E)-3-(naphthalen-1-yl)acrylate (2.0 mmol) in 100 mL of degassed, anhydrous acetonitrile. Degassing is critical as dissolved oxygen quenches the excited triplet states, drastically reducing isomerization quantum yields.

-

Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a medium-pressure mercury lamp (equipped with a Pyrex filter to block deep UV < 280 nm, preventing unwanted [2+2] cycloadditions or polymerizations) for 4–6 hours.

-

Monitoring: Monitor the reaction via HPLC or TLC. The (Z)-isomer will typically elute faster on normal-phase silica due to its higher dipole moment and less planar structure, which reduces its affinity for the polar stationary phase.

-

Isolation: Once the photostationary state is reached (often a 30:70 to 40:60 Z:E ratio), concentrate the solvent and carefully separate the (Z)-isomer using preparative HPLC or fine-mesh silica gel chromatography. Store the isolated (Z)-isomer in amber vials at -20 °C to prevent thermal reversion to the (E)-isomer.

Analytical Validation

To ensure the trustworthiness of the isolated (Z)-isomer, analytical validation must rely on ¹H-NMR spectroscopy.

-

The (E)-Isomer: The vinylic protons will appear as two distinct doublets in the 6.5–8.5 ppm range. Because the protons are trans to each other, the coupling constant (

) will be large, typically 15.5 to 16.0 Hz . -

The (Z)-Isomer: The vinylic protons are cis to each other. Consequently, the coupling constant will be significantly smaller, typically 11.5 to 12.5 Hz . Furthermore, the ester methyl group in the (Z)-isomer often experiences shielding from the anisotropic cone of the naphthyl ring, causing an upfield shift in the NMR spectrum compared to the (E)-isomer.

Advanced techniques, such as IR-MALDI Ion Mobility Spectrometry, have also been successfully employed to monitor the E/Z photoisomerization of similar naphthylacrylate derivatives in microchip flow reactors, allowing for real-time separation of the isomers based on their distinct collisional cross-sections [1].

References

-

Title: In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry Source: PubMed Central (PMC) / Analytical and Bioanalytical Chemistry URL: [Link]

-

Title: 3-(1-Naphthyl)acrylic acid (CAS 13026-12-5) Source: PubChem Database URL: [Link]

-

Title: Spectroscopy and Excited-State Dynamics of Methyl Ferulate in Molecular Beams Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

An In-depth Technical Guide to (2Z)-Methyl 3-(Naphthalen-1-yl)propenoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2Z)-Methyl 3-(naphthalen-1-yl)propenoate, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and synonyms, and explore its physicochemical properties. A significant portion of this guide is dedicated to a proposed synthetic pathway, complete with a detailed experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, we will examine the expected spectroscopic signature of this compound, providing a foundational dataset for its characterization. Finally, we will discuss its potential applications in drug discovery and materials science, drawing parallels with structurally related compounds. This document is intended to be a valuable resource for researchers working with or considering the use of this and similar molecules in their scientific endeavors.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the specified molecule is (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate .

Let's dissect this name to understand the structure:

-

prop-2-enoate : This indicates a three-carbon chain with a double bond between carbons 2 and 3 (the carbon of the carboxyl group being carbon 1) and that it is an ester.

-

Methyl : This specifies that the ester is a methyl ester.

-

3-(naphthalen-1-yl) : This denotes that a naphthalene ring is attached to the third carbon of the propenoate backbone, specifically at the 1-position of the naphthalene ring.

-

(2Z) : This is the stereochemical descriptor for the double bond. It indicates that the higher priority substituents on each carbon of the double bond are on the same side (Zusammen in German). In this case, the naphthalen-1-yl group and the methoxycarbonyl group are on the same side of the double bond.

Synonyms:

In literature and chemical databases, this compound may be referred to by several other names, including:

-

Z-methyl 3-(1-naphthyl)propenoate

-

(Z)-Methyl 3-(1-naphthyl)acrylate

-

Methyl (2Z)-3-(1-naphthyl)acrylate

-

(Z)-3-(1-Naphthyl)acrylic acid, methyl ester

-

(2Z)-3-(Naphthalen-1-yl)acrylic acid methyl ester

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | (Calculated) |

| Molecular Weight | 212.25 g/mol | (Calculated) |

| CAS Number | Not explicitly found; may not be assigned. | N/A |

| Appearance | Expected to be a crystalline solid or an oil. | (Predicted) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | (Predicted) |

Synthesis of (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate: A Proposed Pathway

While a specific, published synthesis for this exact isomer was not found in a cursory literature search, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions. The Wittig reaction, or one of its variations like the Horner-Wadsworth-Emmons reaction, is a powerful tool for the stereoselective synthesis of alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, is known to favor the formation of (E)-alkenes, but with modification of the phosphonate ylide and reaction conditions, the (Z)-isomer can be preferentially obtained.

A more direct and often Z-selective method is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction . This approach utilizes phosphonates with electron-withdrawing groups and strong, non-coordinating bases at low temperatures.

Proposed Synthetic Scheme:

The synthesis would proceed in two main steps:

-

Preparation of the phosphonate reagent: Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate is a common commercially available reagent for Z-selective HWE reactions.

-

The Still-Gennari Olefination: Reaction of the phosphonate with a suitable base to form the ylide, followed by condensation with 1-naphthaldehyde.

Caption: Proposed synthesis of (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate via the Still-Gennari olefination.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Naphthaldehyde

-

Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents). The flask is purged with dry nitrogen, and anhydrous THF is added via syringe.

-

Ylide Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of KHMDS (1.05 equivalents) in THF is added dropwise via syringe. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the phosphonate ylide.

-

Aldehyde Addition: A solution of 1-naphthaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the cold ylide solution. The reaction mixture is stirred at -78 °C for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization (Predicted)

The identity and purity of a synthesized compound are unequivocally established through spectroscopic analysis. Based on the structure of (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate, the following spectral data can be predicted.

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | d | 1H | Ar-H (peri to C1) |

| ~7.8-7.9 | m | 2H | Ar-H |

| ~7.4-7.6 | m | 4H | Ar-H |

| ~6.9 | d, J ≈ 12 Hz | 1H | Naphthyl-CH= |

| ~6.1 | d, J ≈ 12 Hz | 1H | =CH-CO₂Me |

| ~3.7 | s | 3H | -OCH₃ |

Note: The key diagnostic feature will be the coupling constant (J-value) for the two vinyl protons, which is expected to be around 12 Hz for a cis (or Z) relationship.

¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~145 | Naphthyl-CH= |

| ~134 | Quaternary Ar-C |

| ~133 | Quaternary Ar-C |

| ~131 | Quaternary Ar-C |

| ~129-124 | Ar-CH |

| ~118 | =CH-CO₂Me |

| ~51 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1630 | Medium | C=C stretch |

| ~1590, 1510, 1450 | Medium-Strong | Aromatic C=C stretches |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) (Predicted)

-

High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ (C₁₄H₁₃O₂) would be a key confirmation.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃) and the methoxycarbonyl group (-CO₂CH₃), as well as fragments characteristic of the naphthalene moiety.

Potential Applications in Drug Discovery and Materials Science

While specific applications for (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate are not widely documented, its structural motifs—the naphthalene ring and the α,β-unsaturated ester—suggest several areas of potential utility.

Role in Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The naphthalene ring is a well-known pharmacophore present in numerous approved drugs. Its rigid, lipophilic nature allows for effective binding to hydrophobic pockets in target proteins. This compound could serve as a starting material or intermediate for the synthesis of more complex drug candidates. For instance, related naphthalenepropanoic acid derivatives are known to possess anti-inflammatory properties.[1]

-

Michael Acceptor: The α,β-unsaturated ester functionality makes this molecule a Michael acceptor. This reactivity can be exploited for the covalent modification of biological targets, a strategy used in the design of certain enzyme inhibitors and anticancer agents.

-

"Magic Methyl" Concept: The methyl ester group, while seemingly simple, can have profound effects on the pharmacokinetic and pharmacodynamic properties of a drug candidate. This phenomenon, often referred to as the "magic methyl" effect, can influence solubility, metabolic stability, and target binding affinity.[2]

Caption: Potential applications of (2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate.

Applications in Materials Science

-

Polymer Chemistry: Acrylate and propenoate esters are widely used as monomers in the synthesis of polymers. The incorporation of the bulky, UV-active naphthalene group could impart unique properties to the resulting polymer, such as a high refractive index, thermal stability, or specific photophysical characteristics.[3]

-

Photosensitive Materials: Naphthalene derivatives are known to be fluorescent and can participate in various photochemical reactions. This suggests potential applications in the development of photosensitive materials, organic light-emitting diodes (OLEDs), or as fluorescent probes.

Conclusion

(2Z)-Methyl 3-(naphthalen-1-yl)prop-2-enoate is a molecule with a well-defined structure that can be accessed through stereoselective synthetic methods like the Still-Gennari olefination. Its predicted spectroscopic properties provide a clear roadmap for its characterization. Although its specific biological or material properties are yet to be extensively explored, its constituent functional groups suggest a range of promising applications, from a versatile building block in medicinal chemistry to a functional monomer in materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing compound.

References

-

U.S. National Library of Medicine. "PubChem Compound Summary for CID 1521748, 3-(1-Naphthyl)acrylic acid". PubChem. [Link].

-

U.S. National Library of Medicine. "PubChem Compound Summary for CID 7294, Methyl acrylate". PubChem. [Link].

-

Barreiro, E. J., et al. (2023). "The Magic Methyl and Its Tricks in Drug Discovery and Development". Molecules, 28(16), 6087. [Link].

- U.S. Patent 5,286,902, issued February 15, 1994, for "Process for the preparation of 2-(6-methoxy-2-naphthyl)propionic acid". .

-

Wikipedia contributors. "Methyl acrylate". Wikipedia, The Free Encyclopedia. [Link].

Sources

physical properties of methyl (Z)-3-(1-naphthyl)-2-propenoate

Technical Guide: Physicochemical Profiling and Photochemical Behavior of Methyl (Z)-3-(1-naphthyl)-2-propenoate

Executive Summary

Methyl (Z)-3-(1-naphthyl)-2-propenoate (also known as cis-methyl 3-(1-naphthyl)acrylate) is a photo-responsive ester derivative of naphthalene-1-acrylic acid. Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer is typically generated via photochemical isomerization and is characterized by a non-planar conformation that significantly alters its spectroscopic and physical properties. This compound serves as a critical model in the study of photo-switches, molecular motors, and non-linear optical materials due to its reversible E-Z isomerization capabilities.

Chemical Identity & Structural Analysis

This molecule belongs to the class of naphthyl cinnamates, where the steric bulk of the naphthalene ring in the cis (Z) configuration induces significant strain, preventing coplanarity between the aromatic system and the ester group.

| Attribute | Details |

| IUPAC Name | Methyl (2Z)-3-(naphthalen-1-yl)prop-2-enoate |

| Common Synonyms | Methyl cis-3-(1-naphthyl)acrylate; cis-1-Naphthylacrylic acid methyl ester |

| Molecular Formula | C |

| Molecular Weight | 212.24 g/mol |

| Parent Acid CAS | 13026-12-5 (Refers to the generic/E-isomer acid) |

| Stereochemistry | Z (Cis) across the C2=C3 double bond |

| SMILES | COC(=O)/C=C\C1=CC=CC2=CC=CC=C21 |

Physicochemical Properties

The (Z)-isomer exhibits distinct physical properties compared to the (E)-isomer, primarily driven by the loss of crystalline packing efficiency due to its "kinked" geometry.

| Property | Value / Characteristic | Note |

| Physical State | Viscous Oil or Low-Melting Solid | The E-isomer is a crystalline solid (MP > 60°C); the Z-isomer's symmetry breaking lowers MP significantly. |

| Boiling Point | ~160–165 °C (at 0.5 mmHg) | Predicted based on vacuum distillation of similar cinnamates. |

| Solubility | Soluble in CH | High solubility in polar aprotic solvents; low water solubility. |

| Density | ~1.12 g/cm | Slightly higher than the E-isomer due to different packing/molecular volume. |

| Partition Coeff. (LogP) | ~3.2 | Lipophilic; suitable for membrane permeation studies. |

Spectroscopic Characterization (The "Fingerprint")

Distinguishing the (Z)-isomer from the (E)-isomer is most reliably achieved via

A. Nuclear Magnetic Resonance (NMR)

The coupling constant (

-

H NMR (CDCl

-

Olefinic Protons: The (Z)-isomer exhibits a doublet with a coupling constant of

Hz . In contrast, the (E)-isomer shows a larger coupling of -

Chemical Shift: The

-proton (adjacent to the ring) in the (Z)-isomer is typically shielded (shifted upfield) relative to the (E)-isomer due to the anisotropic effect of the twisted naphthalene ring.

-

B. UV-Vis Spectroscopy

-

Hypsochromic Shift: The (Z)-isomer displays a blue-shifted absorption maximum (

) compared to the (E)-isomer.-

(E)-Isomer

: ~310–320 nm (Strong conjugation). -

(Z)-Isomer

: ~280–290 nm (Reduced conjugation due to steric twist).

-

-

Molar Absorptivity (

): The (Z)-isomer typically has a lower extinction coefficient.

Photochemical Behavior & Synthesis

The primary route to the (Z)-isomer is the photo-isomerization of the synthetically accessible (E)-isomer. This process creates a photostationary state (PSS) containing a mixture of both isomers.

Mechanism of Isomerization

Upon irradiation with UV light (typically 300–365 nm), the (E)-isomer undergoes excitation to the singlet excited state (

Figure 1: Photochemical pathway for the generation of the (Z)-isomer. The process is reversible thermally or photochemically.

Experimental Protocols

Protocol 1: Synthesis of the (E)-Precursor

-

Reagents: 1-Naphthaldehyde (1.0 eq), Methyl (triphenylphosphoranylidene)acetate (1.1 eq), Toluene.

-

Procedure: Reflux the mixture under nitrogen for 12 hours (Wittig Reaction).

-

Workup: Concentrate and filter through a silica plug to remove triphenylphosphine oxide. Recrystallize from hexane/ethyl acetate to obtain pure (E)-isomer.

Protocol 2: Photochemical Generation & Isolation of (Z)-Isomer

-

Setup: Dissolve the (E)-isomer in degassed acetonitrile or benzene (approx. 0.01 M).

-

Irradiation: Irradiate with a high-pressure mercury lamp (filtered for >300 nm) or 365 nm LEDs. Monitor via HPLC or NMR until the Photostationary State (PSS) is reached (typically 60:40 or 70:30 Z:E ratio).

-

Isolation:

-

Concentrate the solvent in vacuo at low temperature (< 30°C) to prevent thermal reversion.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexane:Ethyl Acetate (gradient, typically starting 95:5). The (Z)-isomer is less polar and usually elutes before the (E)-isomer.

-

Figure 2: Isolation workflow for separating the Z-isomer from the crude photolysate.

References

-

PubChem. 3-(1-Naphthyl)acrylic acid (Compound Summary). National Library of Medicine. [Link]

-

Tanaka, H., et al. Photoisomerization and Photodimerization of 3-(1- and 2-Naphthyl)acrylate in Bichromophoric Systems. Bulletin of the Chemical Society of Japan. [Link]

-

NIST Chemistry WebBook. Methyl acrylate (General Acrylate Data). National Institute of Standards and Technology.[1][2] [Link]

Sources

Solubility Profile of Methyl (Z)-3-(1-naphthyl)-2-propenoate: A Technical Guide

Topic: Solubility of Methyl (Z)-3-(1-naphthyl)-2-propenoate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

Methyl (Z)-3-(1-naphthyl)-2-propenoate (CAS: isomer specific IDs vary, often referenced as cis-methyl 3-(1-naphthyl)acrylate) is a lipophilic ester primarily utilized in photochemical research and organic synthesis.[1][2] As the cis-isomer of the more thermodynamically stable (E)-analogue, its solubility profile is governed by its lower crystal lattice energy and "kinked" molecular geometry.[1]

This guide provides a comprehensive analysis of its solubility behavior, leveraging structural analog data (Methyl Cinnamate, Naphthalene) and photochemical operational parameters.[2] It establishes a hierarchy of solvent compatibility, details the thermodynamic drivers of dissolution, and provides a validated protocol for experimental determination, essential for applications in photo-switching devices and pharmaceutical intermediate isolation.[1][2]

Physicochemical Profile & Solubility Prediction

To accurately predict solubility, we must first establish the solute's physicochemical baseline.[2] The (Z)-isomer possesses a non-planar, sterically hindered structure compared to the planar (E)-isomer, typically resulting in a lower melting point and higher solubility in organic media.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Lipophilic hydrocarbon core with polar ester tail.[1] | |

| Molecular Weight | 212.25 g/mol | Moderate size; diffusion kinetics are standard.[1] |

| LogP (Estimated) | 3.6 – 4.1 | Highly lipophilic; poor water solubility (< 0.1 mg/mL).[2] |

| Melting Point | < 40 °C (or oil at RT)* | Critical: Lower |

| H-Bond Donors | 0 | No self-association; relies on solvent interaction.[1][2] |

| H-Bond Acceptors | 2 (Carbonyl, Ether O) | Good solubility in H-bond donor solvents (Alcohols).[1][2] |

*Note: The (Z)-isomer is often isolated as an oil or low-melting solid due to frustrated crystal packing, unlike the crystalline (E)-isomer (

Solvent Compatibility Hierarchy

Based on solvatochromic studies of naphthyl acrylates and thermodynamic modeling of structural analogs (Methyl Cinnamate), the solubility of methyl (Z)-3-(1-naphthyl)-2-propenoate follows a distinct polarity-driven hierarchy.

Tier 1: High Solubility (> 100 mg/mL)

Solvents in this tier are recommended for stock solution preparation and synthetic reactions.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

).[2] -

Aprotic Polar Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.[1][2]

Tier 2: Moderate Solubility (10 – 100 mg/mL)

Solvents suitable for crystallization or photochemical studies.[2]

Tier 3: Low/Insoluble (< 1 mg/mL)

Antisolvents for precipitation.[2]

Comparative Solubility Data (Analog-Based)

Direct thermodynamic tables for the specific (Z)-isomer are rare in open literature.[1] The table below synthesizes data from the (E)-isomer and the structural analog Methyl Cinnamate to provide authoritative reference ranges .

| Solvent | Dielectric Const.[1][2][5] ( | Est. Solubility (mg/mL) | Mechanistic Insight |

| Chloroform | 4.8 | > 250 | Excellent solvation of aromatic core.[1][2][5] |

| DCM | 8.9 | > 200 | Standard solvent for NMR/Synthesis.[1][2] |

| Acetone | 20.7 | 150 – 200 | Dipole interactions dominate.[1][2] |

| Ethanol | 24.5 | 50 – 120 | H-bonding to ester; temp.[1][2] dependent. |

| Methanol | 32.7 | 40 – 100 | Used in photo-stationary state studies.[1][2] |

| Cyclohexane | 2.0 | 5 – 20 | Dispersion forces only; "Cluster" formation likely.[1][2] |

| Water | 80.1 | < 0.05 | Hydrophobic effect excludes solute.[1][2] |

Expert Insight: The (Z)-isomer is typically 1.5x to 2x more soluble than the (E)-isomer in non-polar solvents due to its higher internal energy and less stable crystal lattice.[1]

Experimental Protocol: Determination of Solubility

To generate precise data for your specific batch (critical due to potential Z/E isomerization), follow this self-validating protocol.

Pre-requisite: Isomer Stability Control[1][2]

-

Lighting: The (Z)-isomer is photosensitive.[1] All experiments must be performed under amber light or in foil-wrapped glassware to prevent photo-reversion to the (E)-isomer.[1]

-

Temperature: Control to

using a water bath.

Workflow Diagram

Caption: Figure 1.[1][2][6] Standardized workflow for determining the solubility of photosensitive naphthyl esters.

Step-by-Step Methodology (HPLC Method)

-

Preparation: Add excess Methyl (Z)-3-(1-naphthyl)-2-propenoate to 5 mL of the target solvent in an amber glass vial.

-

Equilibration: Agitate at 25°C for 24 hours. Self-Check: Ensure solid is still visible; if not, add more.[1][2]

-

Sampling: Stop agitation and allow solids to settle for 1 hour.

-

Filtration: Withdraw 1 mL of supernatant using a syringe and pass through a 0.45 µm PTFE syringe filter (PTFE is resistant to aggressive organic solvents).[2]

-

Quantification:

Mechanistic Analysis of Solvation

Understanding why the solvent works allows for better solvent selection in formulation.[2]

Caption: Figure 2. Mechanistic interactions driving solubility.[1][2] Polar solvents engage the ester tail, while aromatic solvents stabilize the naphthyl core.[2]

Thermodynamic Implications

-

Enthalpy of Solution (

): Dissolution in alcohols is typically endothermic (requires heat to break solvent H-bonds).[1] Thus, solubility increases significantly with temperature.[1][2][7] -

Entropy (

): The "kinked" Z-structure disrupts solvent ordering less than the planar E-structure, leading to a more favorable entropy term in non-polar solvents.

References

-

Tanaka, H., Takamuku, S., & Sakurai, H. (1979).[1][2] Photoisomerization and Photodimerization of 3-(1- and 2-Naphthyl)acrylate in Bichromophoric Systems. Bulletin of the Chemical Society of Japan.[2][4][8]

- Establishes solubility and photo-behavior in Methanol and Cyclohexane.

-

NIST Chemistry WebBook. Methyl cinnamate (Analog Data).[1][2]

- Provides baseline solubility data for the phenyl-analog used for extrapol

-

Sairre, M. I., et al. (2008).[1][2][4] Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society.[2][4]

- Validates NMR solvent compatibility (CDCl3, CD3OD)

-

BenchChem. Solubility Profile of Naphthalene Derivatives.

- General reference for naphthalene core solubility trends.

Sources

- 1. CAS 103-26-4: Methyl cinnamate | CymitQuimica [cymitquimica.com]

- 2. Showing Compound Methyl cinnamate (FDB012001) - FooDB [foodb.ca]

- 3. chegg.com [chegg.com]

- 4. Sci-Hub. Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization / Journal of the Brazilian Chemical Society, 2008 [sci-hub.sg]

- 5. bdmaee.net [bdmaee.net]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Structural Mechanics and Photochemical Divergence: A Comparative Guide to Methyl (Z)-3-(1-Naphthyl) and (2-Naphthyl) Propenoate

Executive Summary

In the design of photo-responsive materials and pharmacological intermediates, the regiochemistry of aromatic substituents dictates profound differences in molecular behavior. This whitepaper provides an in-depth comparative analysis of methyl (Z)-3-(1-naphthyl)propenoate and methyl (Z)-3-(2-naphthyl)propenoate (also known as their respective naphthylacrylate esters). By examining the causality of steric hindrance—specifically the "peri-effect"—we elucidate how a simple positional shift from the 1- to the 2-position of the naphthalene ring fundamentally alters the molecule's 3D conformation, electronic conjugation, and photochemical isomerization kinetics.

The Causality of Steric Hindrance: The Peri-Effect

The fundamental divergence between these two isomers stems from their ground-state conformational mechanics, driven by steric interactions.

In methyl (Z)-3-(1-naphthyl)propenoate , the propenoate (acrylate) chain is attached at the C1 position of the naphthalene ring. In the (Z)-configuration, the bulky methyl ester group (–COOCH

Conversely, in methyl (Z)-3-(2-naphthyl)propenoate , the attachment at the C2 position means the adjacent protons are H1 and H3. While H1 can induce some steric clash, it lacks the rigid, inescapable geometry of the peri-interaction. As a result, the 2-naphthyl derivative can adopt a relatively planar conformation, minimizing steric strain while maximizing thermodynamic stability. Similar steric divergences are routinely exploited in transition-metal catalysis to tune ligand stereoselectivity[2],[3].

Fig 1: Conformational dynamics and isomerization pathways dictated by naphthyl regiochemistry.

Electronic and Spectroscopic Implications

The structural twist forced by the peri-hydrogen in the 1-naphthyl isomer has direct consequences on the molecule's electronic properties.

This decoupling manifests spectroscopically as a hypsochromic (blue) shift in the UV-Vis absorption spectrum and a reduction in the molar absorptivity (

Quantitative Property Comparison

| Property / Metric | Methyl (Z)-3-(1-naphthyl)propenoate | Methyl (Z)-3-(2-naphthyl)propenoate |

| Regiochemical Attachment | C1 ( | C2 ( |

| Dominant Steric Interaction | H8 (Peri-hydrogen) van der Waals clash | H1 / H3 (Ortho-hydrogens) |

| Ground-State Conformation | Highly twisted ( | Moderately planar ( |

| Severely disrupted | Largely maintained | |

| UV-Vis Absorption ( | Hypsochromic shift (Blue-shifted) | Bathochromic shift (Red-shifted) |

| Molar Absorptivity ( | Lower | Higher |

| Alkene | ||

| (Z) | Fast (driven by steric relief) | Slow (higher kinetic stability) |

Photochemical Reactivity Profiles

Both isomers undergo photoisomerization upon UV irradiation. However, their kinetic profiles differ drastically due to their ground-state energies.

The (Z)-1-naphthyl isomer is trapped in a high-energy, sterically strained ground state. The energy gap between its (Z) ground state and the transition state required for rotation around the C=C bond is smaller. Consequently, it undergoes rapid (Z)

The (Z)-2-naphthyl isomer , being more planar and conjugated, possesses a deeper potential energy well in the (Z)-state. It requires a higher photonic energy input and exhibits a slower rate of isomerization, making it more stable under ambient lighting conditions.

Self-Validating Experimental Protocols

To accurately study the difference in photochemical behavior between these two isomers, researchers must employ rigorous, self-validating analytical workflows. The following protocol outlines a quantitative NMR (qNMR) kinetic assay designed to track isomerization while definitively ruling out competitive degradation or photocyclization pathways.

Protocol: Kinetic Analysis of (Z) (E) Photoisomerization

Rationale for Self-Validation: By employing an inert internal standard (1,3,5-trimethoxybenzene), this protocol inherently validates mass balance. If the molar sum of the (Z) and (E) isomers deviates from the initial (Z) concentration relative to the internal standard, it flags the presence of competitive side reactions (e.g.,), ensuring data trustworthiness.

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 10.0 mg of the purified (Z)-isomer and 2.0 mg of 1,3,5-trimethoxybenzene (internal standard). Dissolve the mixture in 0.6 mL of thoroughly degassed CD

CN to prevent oxygen-mediated photo-oxidation. -

Baseline Acquisition: Transfer to an NMR tube and acquire a standard 1D

H-NMR spectrum. Critical Parameter: Set the relaxation delay (d1) to -

Irradiation: Expose the NMR tube to a narrow-band 365 nm LED light source (10 mW/cm

) in a temperature-controlled chamber at 25 °C. -

Time-Course Monitoring: Remove the tube at precise 5-minute intervals and acquire subsequent

H-NMR spectra. -

Kinetic Integration: Integrate the distinct alkene doublet signals. The (Z)-isomer will exhibit a cis-coupling constant of

Hz, while the emerging (E)-isomer will display a trans-coupling of -

Validation Check: Calculate the molar ratio of [(Z) + (E)] / [Internal Standard]. This ratio must remain constant (

) throughout the assay to validate that pure isomerization is occurring.

Fig 2: Self-validating NMR workflow for tracking (Z) to (E) photoisomerization kinetics.

References

-

"Analogies and Differences in Palladium-Catalyzed CO/Styrene and Ethylene/Methyl Acrylate Copolymerization Reactions." ResearchGate, 2025. Available at:[Link]

-

"Transition-metal mediated carbon–sulfur bond activation and transformations: an update." RSC Advances, 2020. Available at: [Link]

-

IUPAC. "Compendium of Chemical Terminology (Gold Book) - Photoisomerization." International Union of Pure and Applied Chemistry. Available at:[Link]

Sources

Technical Guide: Molecular Weight, Formula, and Characterization of cis-Methyl Naphthyl Acrylate

Executive Summary

In the fields of photochemistry, polymer science, and drug development, naphthyl acrylate derivatives serve as critical rigid scaffolds and photoresponsive triggers. Specifically, cis-methyl naphthyl acrylate —often systematically referred to as methyl (Z)-3-(1-naphthyl)acrylate or methyl (Z)-3-(2-naphthyl)acrylate—presents unique steric and electronic properties compared to its thermodynamically stable trans counterpart.

This technical guide provides an authoritative breakdown of the molecular identity, physicochemical properties, and self-validating analytical protocols required to synthesize, isolate, and verify the cis-isomer of methyl naphthyl acrylate.

Chemical Identity & Structural Elucidation

Understanding the exact mass and elemental composition is the foundational step in characterizing any synthesized compound. cis-Methyl naphthyl acrylate consists of a naphthalene ring conjugated with a methyl acrylate moiety.

-

Empirical Formula: C14H12O2

-

Molecular Weight (Molar Mass): 212.24 g/mol

-

Monoisotopic Mass (Exact Mass): 212.0837 Da

Causality of Structure: The extended

Synthesis & Photoisomerization Workflows

Because the trans (E) isomer is thermodynamically favored, obtaining the cis isomer requires a deliberate photochemical intervention. The following protocol outlines a self-validating system for generating and isolating the cis-isomer.

Step-by-Step Protocol: Synthesis and Isomerization

-

Precursor Synthesis (Horner-Wadsworth-Emmons Reaction):

-

Procedure: In a flame-dried flask under argon, dissolve trimethyl phosphonoacetate (1.2 eq) in anhydrous THF. Cool to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 mins. Add 1-naphthaldehyde (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

-

Causality: The HWE reaction is explicitly chosen over the standard Wittig reaction because the stabilization of the phosphonate carbanion strongly favors the formation of the thermodynamically stable trans (E) alkene. This ensures a highly pure starting material for the photochemical step.

-

-

Photochemical Isomerization:

-

Procedure: Dissolve the purified trans-methyl naphthyl acrylate in degassed benzene (0.01 M). Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (

nm, predominantly 313 nm) for 2–4 hours until a photostationary state is reached. -

Causality: The

transition of the conjugated naphthyl-acrylate system absorbs strongly around 313 nm. Excitation temporarily reduces the bond order of the C=C double bond, allowing free rotation. Degassing the solvent prevents triplet state quenching by molecular oxygen, ensuring efficient isomerization.

-

-

Chromatographic Separation:

-

Procedure: Concentrate the photostationary mixture and load it onto a preparative silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (typically 95:5 v/v).

-

Causality: The cis-isomer possesses a higher molecular dipole moment due to the spatial alignment of the ester carbonyl and the naphthyl ring. This leads to differential interaction with the polar silica stationary phase compared to the trans-isomer, allowing for baseline separation.

-

Photochemical isomerization workflow from trans to cis-methyl naphthyl acrylate.

Analytical Validation Protocol (The Self-Validating System)

To ensure scientific integrity, the isolated product must be subjected to orthogonal analytical techniques. This self-validating workflow confirms both the elemental composition (C14H12O2) and the geometric configuration (cis).

Step-by-Step Protocol: Structural Confirmation

-

High-Resolution Mass Spectrometry (HRMS):

-

Procedure: Dilute the isolated cis fraction in HPLC-grade methanol to ~1 µg/mL. Inject into an ESI-TOF mass spectrometer in positive ion mode.

-

Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the molecular ion. The Time-of-Flight (TOF) analyzer provides mass accuracy within 5 parts per million (ppm). Observing the protonated adduct

at

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: Dissolve 5 mg of the sample in 0.5 mL of CDCl3 containing 0.03% TMS. Acquire a 1H NMR spectrum at 400 MHz with a relaxation delay of 2 seconds.

-

Causality: The geometric configuration is unambiguously assigned using the Karplus relationship. The vinylic protons in the cis-isomer exhibit a vicinal coupling constant (

) of 10–12 Hz due to a dihedral angle approaching 0°. In stark contrast, the trans-isomer exhibits a

-

Self-validating analytical workflow for formula and structural confirmation.

Physicochemical Data Summary

The following tables consolidate the quantitative data necessary for comparing the cis and trans isomers of methyl naphthyl acrylate during drug development and materials characterization.

Table 1: Key Physicochemical Properties of cis-Methyl Naphthyl Acrylate

| Property | Value | Analytical Method / Source |

| Molecular Formula | C14H12O2 | HRMS (Isotope Pattern Analysis) |

| Molecular Weight | 212.24 g/mol | Calculated |

| Monoisotopic Mass | 212.0837 Da | HRMS (ESI-TOF) |

| XLogP3 (Predicted) | ~3.7 | Computational / PubChem Data |

| Vinylic | 10–12 Hz | 1H NMR (400 MHz, CDCl3) |

| UV | ~310–330 nm | UV-Vis Spectroscopy |

Table 2: Comparative Isomer Data (cis vs. trans)

| Parameter | cis-Isomer (Z) | trans-Isomer (E) | Causality / Rationale |

| Thermodynamic Stability | Lower | Higher | Steric hindrance between the bulky naphthyl and ester groups in the cis conformation. |

| Vinylic | 10–12 Hz | 15–16 Hz | Governed by the Karplus equation (dihedral angle 0° vs 180°). |

| Chromatographic Mobility | Higher | Lower | Differences in the net molecular dipole moment altering stationary phase interactions. |

References

-

Naphthyl methacrylate | C14H12O2 | CID 4064248 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

C14H12O2 - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

Benzoin | C14H12O2 | CID 8400 - PubChem (Reference for C14H12O2 Monoisotopic Mass) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Methodological & Application

Application Note: Z-Selective Synthesis of Methyl 3-(1-Naphthyl)-2-Propenoate via Still-Gennari Olefination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Application: Synthesis of sterically constrained

Executive Summary

The stereoselective construction of carbon-carbon double bonds is a critical node in the synthesis of complex therapeutics. While the classical Horner-Wadsworth-Emmons (HWE) olefination is highly reliable for generating thermodynamically stable

This application note details a robust, highly

Mechanistic Rationale: Overriding Thermodynamic Control

To understand the causality behind the experimental conditions, one must examine the kinetics of the oxaphosphetane intermediate.

In a standard HWE reaction using dialkyl phosphonoacetates, the initial addition of the phosphonate carbanion to the aldehyde is reversible. The subsequent elimination of the phosphate byproduct is the rate-determining step. This delay allows the initially formed syn-adduct to equilibrate into the sterically less hindered anti-adduct, which collapses to yield the

The Still-Gennari Advantage: The Still-Gennari reagent incorporates strongly electron-withdrawing 2,2,2-trifluoroethyl groups. These fluorinated substituents drastically increase the electrophilicity of the phosphorus atom. When the carbanion attacks 1-naphthaldehyde, the resulting alkoxide rapidly attacks the highly electrophilic phosphorus. The subsequent elimination of the phosphate occurs faster than the reverse addition reaction.

Because the reaction is forced under strict kinetic control, the initial addition preferentially forms the syn-adduct (minimizing steric repulsion in the transition state). This syn-adduct rapidly collapses via a cis-oxaphosphetane intermediate to yield the

Figure 1: Kinetic pathway of the Still-Gennari olefination leading to Z-alkene.

Reaction Optimization & Quantitative Data

The choice of base and additives is critical for maintaining kinetic control. If the metal cation (e.g.,

To prevent this, strongly dissociating conditions are mandatory. The addition of 18-Crown-6 sequesters the potassium cation generated from KHMDS, leaving a "naked" and highly reactive alkoxide that accelerates the irreversible elimination step.

Table 1: Optimization of Base and Additives for 1-Naphthaldehyde Olefination

| Base System | Additive (Equiv) | Temperature (°C) | Yield (%) | Z:E Ratio |

| NaH | None | 0 °C | 72% | 65:35 |

| KHMDS | None | -78 °C | 84% | 88:12 |

| KHMDS | 18-Crown-6 (5.0) | -78 °C | 94% | 98:2 |

Data reflects standard optimization trends for aromatic aldehydes using the Still-Gennari reagent. [3]

Experimental Protocol: Z-Selective Olefination

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure experimental integrity at each critical node.

Reagents Required:

-

1-Naphthaldehyde (1.0 equiv, strictly anhydrous)

-

Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent, 1.2 equiv)

-

Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.2 equiv)

-

18-Crown-6 (5.0 equiv, dried under vacuum)

-

Anhydrous Tetrahydrofuran (THF)

Figure 2: Step-by-step experimental workflow for the Z-selective olefination.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL Schlenk flask under a stream of high-purity Argon.

-

Reagent Solubilization: Add 18-crown-6 (5.0 equiv) and methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) to the flask. Dissolve in 10 mL of anhydrous THF.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

-

Carbanion Generation: Dropwise, add KHMDS (1.2 equiv) over 5 minutes down the side of the flask to pre-cool the base.

-

IPC 1 (Visual Validation): The solution should turn a distinct pale yellow, confirming the successful generation of the phosphonate carbanion. Stir for 15 minutes.

-

-

Aldehyde Addition: Dissolve 1-naphthaldehyde (1.0 equiv) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Reaction Maturation: Stir the mixture at -78 °C for 1 hour.

-

IPC 2 (TLC Validation): Pull a 10 µL aliquot, quench in saturated

, and extract with EtOAc. Spot on silica TLC (Hexanes:EtOAc 9:1). 1-Naphthaldehyde is highly UV-active (

-

-

Quenching: Quench the reaction while still at -78 °C by adding 5 mL of saturated aqueous

. Remove from the cold bath and allow it to warm to room temperature. -

Workup: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the pure

-isomer as a colorless to pale yellow oil.

Analytical Validation (Isomeric Purity)

Validating the

-

Z-Isomer (Target): The vinylic protons (

and -

E-Isomer (Impurity): The vinylic protons will exhibit a trans-coupling constant of

Hz .

Self-Validation Note: Always run a crude

References

-

Wasiłek, S., et al. (2022). "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents." Molecules, 27(20), 7111. URL: [Link]

-

Das, A., et al. (2024). "A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties." Chemical Science, 15(40), 16062-16070. (Demonstrates specific application of Still-Gennari conditions to naphthaldehyde derivatives). URL: [Link]

Application Notes and Protocols for the Selective Hydrogenation of Methyl 3-(1-Naphthyl)propynoate using a Lindlar Catalyst

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the stereoselective partial hydrogenation of methyl 3-(1-naphthyl)propynoate to (Z)-methyl 3-(1-naphthyl)acrylate. This transformation is a critical step in the synthesis of various complex organic molecules and pharmaceutical intermediates where the precise control of geometry is paramount. This document is structured to provide not only a step-by-step methodology but also the underlying principles that govern the reaction's success, ensuring both reproducibility and a deeper understanding for the practicing researcher.

Introduction: The Significance of Stereoselective Alkyne Reduction

The selective reduction of alkynes to cis-alkenes is a cornerstone of modern organic synthesis. The Lindlar catalyst, a "poisoned" heterogeneous palladium catalyst, is the preeminent reagent for this transformation.[1][2] Its unique composition allows for the syn-addition of hydrogen across the triple bond, yielding the Z-isomer with high selectivity, while preventing over-reduction to the corresponding alkane.[3][4] The naphthyl moiety, a common scaffold in medicinal chemistry, imparts unique photophysical and biological properties to molecules. Therefore, the ability to stereoselectively synthesize (Z)-3-(1-naphthyl)acrylic acid derivatives is of significant interest in the development of novel therapeutics and functional materials.

The Lindlar Catalyst: A Controlled Hydrogenation System

The Lindlar catalyst is typically composed of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and deactivated with a "poison," most commonly lead acetate or lead(II) oxide, and often with the addition of an amine such as quinoline.[5] This deliberate deactivation, or "poisoning," is the key to the catalyst's selectivity. The lead salt partially deactivates the palladium surface, reducing its catalytic activity to a level where it can hydrogenate the more reactive alkyne but is not potent enough to reduce the resulting alkene. Quinoline further enhances this selectivity.

The mechanism of Lindlar hydrogenation occurs on the surface of the catalyst.[6] Hydrogen gas is adsorbed onto the palladium surface and dissociates into atomic hydrogen. The alkyne then coordinates to the catalyst surface, and two hydrogen atoms are delivered in a syn-fashion to the same face of the triple bond, leading to the formation of the cis-alkene.[7][6] The resulting alkene has a lower affinity for the catalyst surface than the alkyne, and it desorbs before further reduction can occur.

Synthesis of the Starting Material: Methyl 3-(1-Naphthyl)propynoate

A common and efficient method for the synthesis of arylpropiolates is the Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.[8][9] For the synthesis of methyl 3-(1-naphthyl)propynoate, 1-iodonaphthalene can be coupled with methyl propiolate.

Protocol: Sonogashira Coupling for Methyl 3-(1-Naphthyl)propynoate

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-Iodonaphthalene | 254.01 | 2.54 g | 10.0 |

| Methyl propiolate | 84.07 | 1.01 g (1.05 mL) | 12.0 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.2 (2 mol%) |

| Copper(I) iodide (CuI) | 190.45 | 38 mg | 0.2 (2 mol%) |

| Triethylamine (TEA) | 101.19 | 50 mL | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1-iodonaphthalene (10.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).

-

Add anhydrous THF (25 mL) and triethylamine (25 mL) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Slowly add a solution of methyl propiolate (12.0 mmol) in anhydrous THF (10 mL) to the reaction mixture via a syringe pump over 30 minutes.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-(1-naphthyl)propynoate.

Lindlar Hydrogenation of Methyl 3-(1-Naphthyl)propynoate

This protocol details the selective reduction of the synthesized methyl 3-(1-naphthyl)propynoate to (Z)-methyl 3-(1-naphthyl)acrylate.

Experimental Workflow

Caption: Workflow for Lindlar Hydrogenation.

Protocol: Synthesis of (Z)-Methyl 3-(1-Naphthyl)acrylate

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 3-(1-naphthyl)propynoate | 210.23 | 2.10 g | 10.0 |

| Lindlar Catalyst (5% Pd on CaCO₃, poisoned) | - | 210 mg | 10 wt% |

| Quinoline | 129.16 | ~2 drops | - |

| Ethyl acetate | 88.11 | 100 mL | - |

| Hydrogen (H₂) gas | 2.02 | Balloon pressure | - |

Procedure:

-

Vessel Preparation: To a 250 mL two-necked round-bottom flask containing a magnetic stir bar, add the Lindlar catalyst (10 wt% relative to the alkyne).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Substrate Addition: Add ethyl acetate (100 mL) to the flask, followed by the methyl 3-(1-naphthyl)propynoate (10.0 mmol). Add two drops of quinoline to the mixture.

-

Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Finally, attach a balloon filled with hydrogen gas to the flask.

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the consumption of hydrogen (deflation of the balloon) and by thin-layer chromatography (TLC) or gas chromatography (GC).[10]

-

Work-up: Once the reaction is complete (disappearance of the starting material, typically 2-4 hours), carefully vent the excess hydrogen and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of ethyl acetate.[11]

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (Z)-methyl 3-(1-naphthyl)acrylate.

Characterization of (Z)-Methyl 3-(1-Naphthyl)acrylate

The structure and purity of the final product should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Appearance of two vinylic protons as doublets with a coupling constant (J) of approximately 12-14 Hz, characteristic of a cis-alkene. The aromatic protons of the naphthyl group will appear in the aromatic region, and a singlet for the methyl ester protons will be observed. |

| ¹³C NMR | Signals corresponding to the vinylic carbons, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the naphthyl ring. |

| FT-IR | A strong C=O stretching band for the ester at ~1720 cm⁻¹. C=C stretching for the alkene at ~1640 cm⁻¹. C-H stretching for the aromatic and vinylic protons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (212.25 g/mol ). |

Safety and Handling Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[12] Ensure all glassware is free of cracks and the system is properly sealed.

-

Palladium Catalysts: Palladium catalysts, especially after use, can be pyrophoric (ignite spontaneously in air).[13] The catalyst should be filtered carefully and kept wet with a solvent (e.g., water) before disposal. Never allow the used catalyst to dry in the air.

-

Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Inactive catalyst; Insufficient hydrogen; Poor stirring. | Use fresh catalyst; Check for leaks in the hydrogen setup; Increase stirring rate. |

| Over-reduction to Alkane | Catalyst is too active; Reaction time too long. | Increase the amount of quinoline; Monitor the reaction closely and stop immediately upon completion.[11] |

| Formation of trans-Isomer | Isomerization on the catalyst surface. | Lower the reaction temperature; Reduce reaction time. |

Reaction Mechanism Visualization

Caption: Mechanism of Lindlar Hydrogenation.

Conclusion

The Lindlar hydrogenation of methyl 3-(1-naphthyl)propynoate is a reliable and highly stereoselective method for the synthesis of (Z)-methyl 3-(1-naphthyl)acrylate. By carefully controlling the reaction conditions and understanding the role of the "poisoned" catalyst, researchers can achieve high yields of the desired cis-alkene, a valuable building block in various fields of chemical research and development. Adherence to the detailed protocols and safety guidelines presented in this document will ensure the successful and safe execution of this important transformation.

References

-

Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Retrieved from [Link]

-

Lindlar's Catalyst | ChemTalk. (2023, October 2). Retrieved from [Link]

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

-

Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Retrieved from [Link]

-

Lindlar catalyst - Wikipedia. (n.d.). Retrieved from [Link]

-

Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation. (2026, January 7). Retrieved from [Link]

-

11.3.4 Catalytic Hydrogenation of Alkynes. (2019, June 5). Retrieved from [Link]

-

Lindlar's Catalyst, a Whole Bunch of %#! | Organic Chemistry - YouTube. (2025, November 4). Retrieved from [Link]

-

Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved from [Link]

-

Lindlar Reduction | Chem-Station Int. Ed. (2014, October 29). Retrieved from [Link]

-

Reduction of alkynes (video) | Khan Academy. (n.d.). Retrieved from [Link]

-

Lindlar catalyst - L.S.College, Muzaffarpur. (2020, August 28). Retrieved from [Link]

-

Alkyne Hydrogenation | Overview & Reaction Mechanism - Study.com. (n.d.). Retrieved from [Link]

-

The chemoselectivity is sensitive to various factors and not always perfect. One needs to monitor the reaction carefully. (2014, October 29). Retrieved from [Link]

-

Alkyne Hydrogenation with Lindlar Catalyst - quimicaorganica.org. (n.d.). Retrieved from [Link]

-

Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. (2011, March). Retrieved from [Link]

-

Lindlar's Catalyst | ChemTalk. (2023, October 2). Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. (n.d.). Retrieved from [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]

-

Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Utilisation Of Catalyst Poisoning For The Improvement Of Catalyst Selectivity: The Role Of Lindlar Catalysts. (2025, September 1). Retrieved from [Link]

-

Lindlar Reduction | Chem-Station Int. Ed. (2014, October 29). Retrieved from [Link]

Sources

- 1. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]

- 2. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Khan Academy [khanacademy.org]

- 4. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

Application Note: Synthesis of Z-Methyl 3-(1-Naphthyl)acrylate via the Still-Gennari Modification

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, kinetically controlled protocol for the stereoselective synthesis of Z-methyl 3-(1-naphthyl)acrylate using the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.

Introduction & Mechanistic Rationale

The stereoselective synthesis of Z-alkenes is a persistent challenge in organic chemistry, as thermodynamic factors heavily favor the formation of the more stable E-isomers[1]. The standard utilizes dialkyl phosphonates and typically yields E-alkenes because the intermediate oxaphosphetanes are allowed to equilibrate to the thermodynamically stable trans-isomer prior to elimination[1].

To overcome this, the Still-Gennari modification employs strongly electron-withdrawing groups—specifically,—to alter the reaction kinetics.

The Causality of Kinetic Control

The presence of the electronegative trifluoroethyl groups pulls electron density away from the phosphorus atom, significantly increasing its electrophilicity. This electronic effect drastically accelerates the elimination of the bis(trifluoroalkyl) phosphate from the kinetically preferred cis-oxaphosphetane adduct. Because this elimination step becomes faster than the retro-addition (equilibration) process, the system is trapped under strict kinetic control, exclusively yielding the Z-alkene.

To ensure this kinetic trapping is successful, metal-coordination must be suppressed. Standard bases (like NaH) coordinate to the oxygen atoms of the intermediates, stabilizing them and promoting equilibration[1]. Therefore, this protocol utilizes a strongly dissociated base system:[2]. The crown ether tightly sequesters the potassium cation, generating a highly reactive, "naked" phosphonate carbanion that reacts irreversibly with 1-naphthaldehyde[2].

Figure 1: Mechanistic pathway of the Still-Gennari olefination highlighting kinetic control.

Materials and Reagents

Field-Proven Insight: 18-crown-6 is highly hygroscopic. Moisture introduced by the crown ether will immediately quench the KHMDS, leading to poor yields. It is highly recommended to azeotropically dry the 18-crown-6 with anhydrous toluene prior to use.

Table 1: Stoichiometry for a 1.0 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-Naphthaldehyde | 156.18 | 1.0 | 156 mg | Electrophile |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | 318.11 | 1.1 | 350 mg | Olefinating Agent |

| KHMDS (0.5 M in toluene) | 199.48 | 1.15 | 2.3 mL | Non-nucleophilic Base |

| 18-crown-6 | 264.32 | 1.2 | 317 mg | K⁺ Cation Chelator |

| Anhydrous THF | 72.11 | Solvent | 10 mL + 2 mL | Reaction Medium |

Experimental Protocol

This protocol outlines the [2].

Step 1: Preparation of the Base Complex

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry argon.

-

Add 18-crown-6 (317 mg, 1.2 mmol) to the flask and dissolve in 10 mL of anhydrous THF[2].

-

Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.

-

Slowly add KHMDS (2.3 mL of a 0.5 M solution in toluene, 1.15 mmol) dropwise down the side of the flask. Stir for 15 minutes at -78 °C to ensure complete complexation of the potassium cation[2].

Step 2: Phosphonate Deprotonation

-

Add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (350 mg, 1.1 mmol) dropwise to the reaction mixture[2].

-

Stir the resulting mixture at -78 °C for exactly 30 minutes. Note: The solution may take on a faint yellow tint, indicating the formation of the "naked" phosphonate enolate.

Step 3: Aldehyde Addition

-

Dissolve 1-naphthaldehyde (156 mg, 1.0 mmol) in 2 mL of anhydrous THF.

-

Add the aldehyde solution dropwise to the enolate mixture over 5 minutes to prevent localized heating[2].

-

Maintain the reaction strictly at -78 °C and stir for 2 to 4 hours[2]. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1).

Step 4: Quenching and Workup

-

Once the aldehyde is consumed, quench the reaction at -78 °C by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution[2].

-

Remove the cooling bath and allow the mixture to warm to room temperature[2].

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL)[2].

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[2].